L-733,060 hydrochloride is a synthetic compound recognized for its role as a potent antagonist of the neurokinin-1 receptor, which is primarily involved in pain perception, mood regulation, and anxiety responses. The compound's chemical formula is , and it has a molecular weight of 439.83 g/mol. The compound is characterized by its high affinity for neurokinin-1 receptors, with inhibition constant (Ki) values of 0.08 nM, 0.2 nM, and 93.13 nM for gerbil, human, and rat receptors, respectively .
L-733,060 hydrochloride is classified as a small molecule drug and falls under the category of neurokinin-1 receptor antagonists. It is primarily sourced from synthetic processes involving various chemical reactions and intermediates . The compound has been investigated for its potential therapeutic applications in treating anxiety disorders and other conditions associated with neurokinin-1 receptor activity.
The synthesis of L-733,060 hydrochloride involves several key steps that include the preparation of intermediates and subsequent reactions to yield the final product.
The molecular structure of L-733,060 hydrochloride can be depicted as follows:
L-733,060 hydrochloride participates in various chemical reactions that are crucial for its synthesis and potential applications.
The mechanism of action for L-733,060 hydrochloride primarily involves its antagonistic effects on neurokinin-1 receptors.
Upon administration, L-733,060 hydrochloride binds to neurokinin-1 receptors in the central nervous system, inhibiting their activation by substance P—a neuropeptide associated with pain and anxiety signaling pathways. This blockade results in anxiolytic effects, making it a candidate for treating anxiety-related disorders .
L-733,060 hydrochloride possesses distinct physical and chemical properties that influence its behavior in biological systems.
L-733,060 hydrochloride has significant scientific uses primarily in pharmacology and neuroscience research.
L-733,060 hydrochloride ((2S,3S)-3-[[3,5-bis(Trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine hydrochloride) exhibits profound stereoselectivity in its binding to the neurokinin-1 (NK1) receptor. The (2S,3S) enantiomer (L-733,060) demonstrates high-affinity binding, while its (2R,3R) counterpart (L-733,061) is pharmacologically inert. In human NK1 receptor-transfected CHO cells, L-733,060 binds with a Ki of 0.08 nM, whereas L-733,061 shows no significant inhibition of substance P (SP)-induced responses even at 300 nM concentrations [8]. This enantiomeric specificity arises from optimal three-dimensional positioning within the receptor's hydrophobic pocket, facilitated by:
L-733,060’s affinity varies significantly across species due to sequence divergence in the NK1 receptor’s ligand-binding domain:
Table 1: Affinity Profiles of L-733,060 Across Species
Species | Ki (nM) | Homology vs. Human NK1 | Functional Response (ID50) |
---|---|---|---|
Gerbil | 0.08 | 98% | 0.03 mg/kg (anxiolysis) [10] |
Human | 0.2 | 100% | 0.8 nM (Ca2+ inhibition) [1] |
Rat | 93.13 | 85% | >3000 μg/kg (no cardiovascular effect) [8] |
Key structural determinants include:
L-733,060 functions as a competitive antagonist at the SP-binding site, with no evidence of allosteric modulation. Mechanistic studies reveal:
Unlike peptidic antagonists (e.g., CP-96,345), L-733,060’s non-peptide structure enables membrane penetration, facilitating CNS activity [4].
L-733,060 potently disrupts SP-induced intracellular signaling via Gq/11-PLC-IP3 pathways:
Table 2: Inhibition of SP-Mediated Calcium Flux by L-733,060
Cell Type | SP Concentration | L-733,060 IC50 | Max. Inhibition | Method |
---|---|---|---|---|
Human NK1-CHO cells [1] | 100 nM | 0.8 nM | 98% | FURA-2 imaging |
Gerbil striatal neurons [10] | 10 nM | 0.1 nM | 95% | Fluorometric assay |
Rat dorsal horn neurons [1] | 100 nM | 1200 nM | 40% | Calcium microfluorimetry |
Mechanistic insights include:
Table 3: Functional Correlates of NK1 Receptor Occupancy by L-733,060
Functional Assay | Receptor Occupancy | Biological Outcome |
---|---|---|
Calcium mobilization blockade | >90% | Abolished SP-induced ROS production in neurons [3] |
Foot-tapping inhibition (gerbil) | 50% | Complete blockade of GR-73632-induced behavior [10] |
Elevated plus-maze test | 75% | 50% increase in open-arm time (anxiolysis) [10] |
Thus, L-733,060’s blockade of SP-driven calcium cascades underpins its therapeutic potential in CNS disorders.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1